Shikimic acid

Catalog No.
S543131
CAS No.
138-59-0
M.F
C7H10O5
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shikimic acid

CAS Number

138-59-0

Product Name

Shikimic acid

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1

InChI Key

JXOHGGNKMLTUBP-HSUXUTPPSA-N

SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Solubility

Water solubility = 1.5X10+5 mg/l @ 21 °C
Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether
150 mg/mL at 21 °C

Synonyms

(–)-Shikimic Acid, L-Shikimic Acid, Shikimic acid

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O

Description

The exact mass of the compound Shikimic acid is 174.0528 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.86 mwater solubility = 1.5x10+5 mg/l @ 21 °csolubility in water about 18 g/100 ml; solubility @ 23 °c (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether150 mg/ml at 21 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cyclohexanecarboxylic Acids. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Shikimic Acid in Pharmaceutical Research

Shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) is a naturally occurring organic compound with significant applications in pharmaceutical research. Its primary importance lies in its role as a precursor for the antiviral drug oseltamivir, also known by the brand name Tamiflu []. Oseltamivir is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B infections []. Shikimic acid acts as the starting material for the industrial synthesis of oseltamivir, making it a crucial element in the production of this essential antiviral medication.

Shikimic acid, chemically known as 3,4,5-trihydroxycyclohexene-1-carboxylic acid, is a chiral compound that plays a significant role in the biosynthesis of aromatic amino acids in plants and microorganisms. First isolated in 1885 from the Japanese star anise (Illicium anisatum), its structure was elucidated nearly fifty years later. Shikimic acid is a pivotal intermediate in the shikimate pathway, which is utilized by various organisms for synthesizing essential aromatic compounds such as phenylalanine, tyrosine, and tryptophan. This pathway is absent in animals, making these amino acids essential dietary components for them .

Within the shikimate pathway, shikimic acid acts as a substrate for the enzyme shikimate kinase, which phosphorylates it using ATP (adenosine triphosphate) to form shikimate-3-phosphate []. This phosphorylated intermediate then participates in subsequent reactions leading to the formation of chorismate, the precursor for aromatic amino acids and other aromatic compounds [].

Due to its hydroxyl and carboxylic acid functional groups. Key reactions include:

  • Reduction: Shikimic acid can be reduced to produce various derivatives.
  • Esterification: It can react with alcohols to form esters.
  • Condensation Reactions: Shikimic acid can undergo condensation with aldehydes or ketones to form more complex molecules.
  • Enzymatic Transformations: In biological systems, shikimic acid is converted into other metabolites through enzymatic pathways, including the formation of chorismic acid and prephenic acid .

Shikimic acid exhibits several biological activities:

  • Antiviral Properties: It is a precursor for the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza. The compound inhibits the neuraminidase enzyme of the influenza virus, preventing viral replication .
  • Metabolic Role: As an intermediate in the shikimate pathway, it is crucial for the biosynthesis of aromatic amino acids, which are vital for protein synthesis and other metabolic processes .
  • Potential Antioxidant Activity: Some studies suggest that shikimic acid may possess antioxidant properties, contributing to its potential health benefits .

Shikimic acid can be synthesized through various methods:

  • Natural Extraction: Traditionally extracted from plants like star anise and sweetgum (Liquidambar styraciflua), though yields are low (approximately 3% to 7% from star anise) .
  • Chemical Synthesis: Synthetic routes have been developed, including Diels-Alder reactions, although these methods often yield low quantities and are not commercially viable .
  • Fermentation Processes: Recent advancements focus on microbial fermentation using genetically engineered strains of Escherichia coli and other microorganisms to produce shikimic acid more sustainably and efficiently .

Shikimic acid has diverse applications across various fields:

  • Pharmaceuticals: Primarily used as a precursor for antiviral drugs like oseltamivir phosphate.
  • Cosmetics: Employed in formulations due to its potential antioxidant properties.
  • Agriculture: Investigated for its role in plant metabolism and potential use as a natural pesticide or growth enhancer .

Studies on shikimic acid's interactions have highlighted its potential effects on various biological systems:

  • Drug Interactions: Research indicates that shikimic acid may influence the efficacy of certain drugs by modulating metabolic pathways.
  • Synergistic Effects: It has been studied in combination with other compounds to enhance therapeutic effects against viral infections .

Shikimic acid shares structural and functional similarities with several compounds. Here are some notable comparisons:

CompoundStructure TypeKey FeaturesUnique Aspects
Gallic AcidTrihydroxybenzoic AcidAntioxidant properties; used in dyes and food additivesDerived from shikimic acid; involved in phenolic biosynthesis
Quinic AcidCyclohexane Carboxylic AcidPrecursor for alkaloids; found in coffeeMore common in nature; less complex than shikimic acid
L-TryptophanAromatic Amino AcidPrecursor for serotonin; essential nutrientDirectly obtained from diet; not synthesized by animals
PhenylalanineAromatic Amino AcidPrecursor for tyrosine and neurotransmittersEssential amino acid; must be obtained through diet

Shikimic acid's unique chiral structure and its role as a precursor in the shikimate pathway distinguish it from these similar compounds. Its industrial significance, particularly in pharmaceuticals, further emphasizes its importance in both natural and synthetic contexts .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [MSDSonline]
Solid

Color/Form

Needles from methanol/ethyl acetate

XLogP3

-1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

174.05282342 g/mol

Monoisotopic Mass

174.05282342 g/mol

Heavy Atom Count

12

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

183-184.5 °C
186 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29MS2WI2NU

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000001 [mmHg]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

138-59-0

Metabolism Metabolites

SHIKIMIC ACID IS METABOLIZED INTO CYCLOHEXANECARBOXYLIC ACID BY THE INTESTINAL MICROFLORA, BUT THE AROMATIZATION OF CYCLOHEXANECARBOXYLIC ACID OCCURS IN MAMMALIAN TISSUES. IN RATS, THIS ACID IS METABOLIZED AND EXCRETED IN THE URINE MAINLY AS HIPPURIC ACID, TOGETHER WITH 3,4,5,6-TETRAHYDROHIPPURIC ACID & HEXAHYDROHIPPURIC ACID AND SMALL AMT OF BENZOYL & CYCLOHEXYLCARBONYL GLUCURONIDES.
RATS METABOLIZED (14)C-LABELED SHIKIMIC ACID TO HIPPURIC ACID & CATECHOL IN VIVO; RAT CECAL CONTENTS CONVERTED IT TO CYCLOHEXANECARBOXYLIC ACID IN VITRO, THIS CONVERSION BEING ALMOST TOTALLY INHIBITED BY ANTIBIOTICS.

Wikipedia

Shikimic_acid

Methods of Manufacturing

CHEMICAL SYNTHESIS: SMISSMAN ET AL; J AM CHEM SOC 84: 1040 (1962).
Isolation from the fruit of the oriental plant Illicium religiosum (Seib et Jucc, Magnoliacea: JF Eykman, Rec Trav Chim 4: 32 (1885), idem Ber 24: 1278 (1891); improved synthesis: JL Pawlak, GA Berchtold, J Org Chem 52: 1765 (1987)

Analytic Laboratory Methods

HPLC WAS USED TO DETECT SHIKIMIC ACID IN WINES & FRUIT JUICES.

Dates

Modify: 2023-08-15

Bohm, B.A. Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic Acid). Chem. Rev. 65(4), 435-466 (1965).

Rawat, G., Tripathi, P., and Saxena, R.K. Expanding horizons of shikimic acid. Recent progresses in production and its endless frontiers in application and market trends. Appl. Microbiol. Biotechnol. 97(10), 4277-4287 (2013).

Kim, M.J., Sim, D.Y., Lee, H.M., et al. Hypolipogenic effect of shikimic acid via inhibition of MID1IP1 and phosphorylation of AMPK/ACC. Int. J. Mol. Sci. 20(3), E582 (2019).

Lu, F., Yin, D., Pu, Y., et al. Shikimic acid promotes oligodendrocyte precursor cell differentiation and accelerates remyelination in mice. Neurosci. Bull. 35(3), 434-446 (2019).

Brown SA, et al. Nature, 1955, 175(4459), 688-689.

Eykman, J. F. (1881). "The botanical relations of Illicium religiosum Sieb., Illicium anisatum Lour". American Journal of Pharmacy. 53 (8).

Enrich, Liza B.; Scheuermann, Margaret L.; Mohadjer, Ashley; Matthias, Kathryn R.; Eller, Chrystal F.; Newman, M. Scott; Fujinaka, Michael; Poon, Thomas (April 2008). "Liquidambar styraciflua: a renewable source of shikimic acid". Tetrahedron Letters. 49 (16): 2503–2505. doi:10.1016/j.tetlet.2008.02.140.

Herrmann, K. M.; Weaver, L. M. (1999). "The Shikimate Pathway". Annual Review of Plant Physiology and Plant Molecular Biology. 50: 473–503. doi:10.1146/annurev.arplant.50.1.473. PMID 15012217.

Goerisch, H. (1978). "On the mechanism of the chorismate mutase reaction". Biochemistry. 17 (18): 3700–3705. doi:10.1021/bi00611a004. PMID 100134.

Kast, P.; Tewari, Y. B.; Wiest, O.; Hilvert, D.; Houk, K. N.; Goldberg, Robert N. (1997). "Thermodynamics of the Conversion of Chorismate to Prephenate: Experimental Results and Theoretical Predictions". Journal of Physical Chemistry B. 101 (50): 10976–10982. doi:10.1021/jp972501l.

"Gallic acid pathway". metacyc.org.

Bradley, D. (December 2005). "Star role for bacteria in controlling flu pandemic?". Nature Reviews Drug Discovery. 4 (12): 945–946. doi:10.1038/nrd1917. PMID 16370070. S2CID 30035056.

Krämer, M.; Bongaerts, J.; Bovenberg, R.; Kremer, S.; Müller, U.; Orf, S.; Wubbolts, M.; Raeven, L. (2003). "Metabolic engineering for microbial production of shikimic acid". Metabolic Engineering. 5 (4): 277–283. doi:10.1016/j.ymben.2003.09.001. PMID 14642355.

Johansson, L.; Lindskog, A.; Silfversparre, G.; Cimander, C.; Nielsen, K. F.; Liden, G. (2005). "Shikimic acid production by a modified strain of E. coli (W3110.shik1) under phosphate-limited and carbon-limited conditions". Biotechnology and Bioengineering. 92 (5): 541–552. doi:10.1002/bit.20546. PMID 16240440. S2CID 19659961.

"Maine pine needles yield valuable Tamiflu material". Boston.com. 7 November 2010.

Song, Chuanjun; Jiang, Shende; Singh, Gurdial (4 August 2011). "Facile Syntheses of (6S)-6-Fluoroshikimic Acid and (6R)-6-Hydroxyshikimic Acid". Chemical Research in Chinese Universities. 18 (2): 146–152.

Davies, G M; Barrett-Bee, K J; Jude, D A; Lehan, M; Nichols, W W; Pinder, P E; Thain, J L; Watkins, W J; Wilson, R G (February 1994). "(6S)-6-fluoroshikimic acid, an antibacterial agent acting on the aromatic biosynthetic pathway". Antimicrobial Agents and Chemotherapy. 38 (2): 403–406. doi:10.1128/AAC.38.2.403. PMC 284469. PMID 8192477.

Funke, T.; Han, H.; Healy-Fried, M. L.; Fischer, M.; Schonbrunn, E. (29 August 2006). "Molecular basis for the herbicide resistance of Roundup Ready crops". Proceedings of the National Academy of Sciences. 103 (35): 13010–13015. Bibcode:2006PNAS..10313010F. doi:10.1073/pnas.0603638103. PMC 1559744. PMID 16916934.

Evans, I. A.; Osman, M. A. (July 1974). "Carcinogenicity of bracken and shikimic acid". Nature. 250 (5464): 348–349. Bibcode:1974Natur.250..348E. doi:10.1038/250348a0. PMID 4211848. S2CID 4175635.

Chung, Hai-Jung (30 September 2009). "Evaluation of the Biological Activity of Extracts from Star-Anise (Illicium verum)". Preventive Nutrition and Food Science. 14 (3): 195–200. doi:10.3746/jfn.2009.14.3.195

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